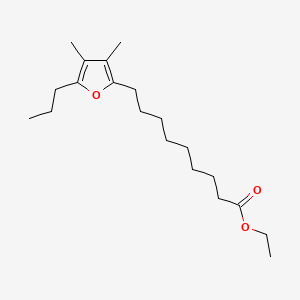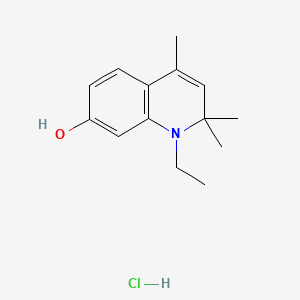
1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride, also known as Ethylhydroxyquinoline, is an organic compound with the chemical formula C14H19NO. This compound is characterized by its aromatic nature and the presence of a 7-hydroxyquinoline structure. It is known for its ability to act as a chelating agent, forming stable complexes with various transition metals. Additionally, it exhibits antimicrobial and antifungal properties, making it useful as an antimicrobial agent and preservative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol typically involves the reaction of quinoline derivatives. One common method involves the use of 1-ethyl-1,2-dihydro-7-methoxy-2,2,4-trimethylquinoline as a starting material. This compound undergoes demethylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process may include steps such as methylation, demethylation, and purification to obtain high-purity 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc/acetic acid or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the growth of microorganisms by disrupting essential metal-dependent processes. Additionally, its aromatic structure allows it to interact with various biological molecules, enhancing its antimicrobial efficacy .
Comparación Con Compuestos Similares
7-Hydroxyquinoline: Shares the quinoline structure but lacks the ethyl and trimethyl groups.
1-Ethyl-2,2,4-trimethylquinoline: Similar structure but lacks the hydroxyl group at the 7-position.
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the ethyl group and hydroxyl group at the 7-position
Uniqueness: 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride is unique due to its combination of chelating ability, antimicrobial properties, and fluorescent dye applications. The presence of both ethyl and trimethyl groups, along with the hydroxyl group, enhances its chemical reactivity and versatility in various applications .
Propiedades
Fórmula molecular |
C14H20ClNO |
|---|---|
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
1-ethyl-2,2,4-trimethylquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4;/h6-9,16H,5H2,1-4H3;1H |
Clave InChI |
ZVVDZWDIEGMVBH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


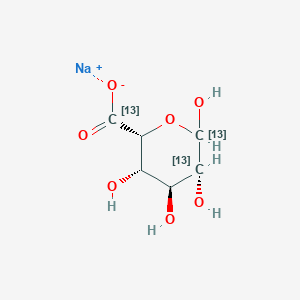

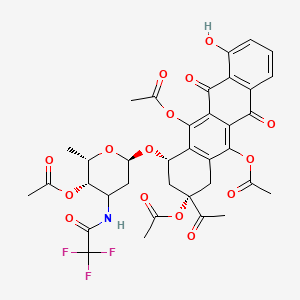
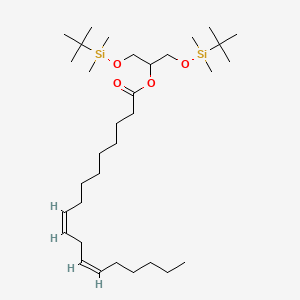
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
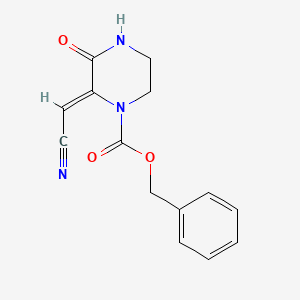
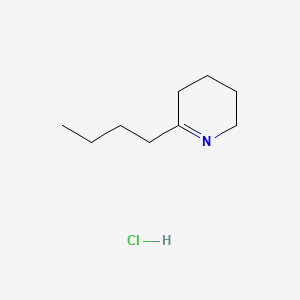
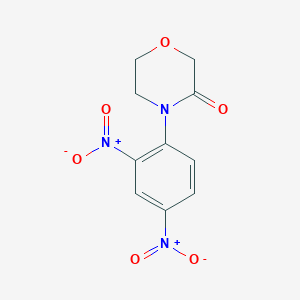
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
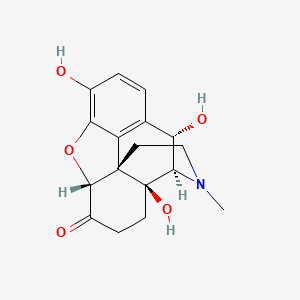
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

